molecular formula C6H13NO3 B062552 Afegostat CAS No. 169105-89-9

Afegostat

Cat. No. B062552
M. Wt: 147.17 g/mol
InChI Key: QPYJXFZUIJOGNX-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afegostat is not directly mentioned in the available literature from the search. However, the principles and methodologies relevant to its potential synthesis, molecular structure analysis, and the characterization of its physical and chemical properties can be inferred from general approaches in the synthesis and study of complex molecules. Molecules with defined functions and structures are synthesized through strategic approaches that often merge traditional chemical synthesis with biological methods, aiming for molecules with specific physical, chemical, and biological properties (Wu & Schultz, 2009).

Synthesis Analysis

The synthesis of complex molecules like Afegostat involves the strategic integration of chemical and biological synthesis techniques. The design of new materials through reticular synthesis exemplifies the approach needed for Afegostat's synthesis, focusing on the assembly of ordered frameworks with predetermined structures, compositions, and properties (Yaghi et al., 2003).

Molecular Structure Analysis

The molecular structure of Afegostat would likely be analyzed through computational methods and quantum chemistry to determine its geometrical structures accurately. This approach is essential for understanding the molecule's chemical and physical properties and is a fundamental aspect of molecular science (Puzzarini, 2016).

Chemical Reactions and Properties

The understanding of Afegostat's chemical reactions and properties can be enhanced by exploring molecular self-assembly and nanochemistry, where noncovalent interactions play a significant role in the formation of complex molecular structures. This chemical strategy can potentially be applied to synthesize nanostructures with specific functions and properties (Whitesides et al., 1991).

Scientific Research Applications

However, I can provide information on the general practices and advancements in scientific research which could be relevant to the study and application of Afegostat:

  • Research in the Wild and Social Identities in Science :

    • This paper discusses new forms of techno-science-society interactions, highlighting the collaboration between non-scientists and scientists in producing and disseminating knowledge. Such collaborative research models might be relevant for studying Afegostat, especially if patient groups or other stakeholders are involved (Callon & Rabeharisoa, 2003).
  • Rethinking Market Research in Science :

    • This research emphasizes the improvement of research methods through new understandings of scientific procedures, which can be applicable in enhancing the study of Afegostat (Zaltman, 1997).
  • Categorizations in Research :

    • This paper explores the relevance of categorizations like basic research, applied research, and experimental development in modern knowledge production. Such classifications could be important in structuring research on Afegostat (Gulbrandsen & Kyvik, 2010).
  • Herding and Bias in Scientific Research :

    • This article discusses biases in scientific research, which is crucial to consider in the study of any new drug or treatment, including Afegostat (Baddeley, 2015).

Safety And Hazards

Afegostat is intended for research use only and not for human or veterinary use . In case of skin contact, it is advised to immediately wash skin with copious amounts of soap and water for at least 15 minutes . In case of eye contact, flush with copious amounts of water for at least 15 minutes . If swallowed, rinse mouth with water .

Future Directions

The development of Afegostat was terminated after a failed clinical trial in 2009 . The future directions of Afegostat are not available in the retrieved sources.

properties

IUPAC Name

(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJXFZUIJOGNX-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168651
Record name Afegostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afegostat

CAS RN

169105-89-9
Record name Isofagomine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169105-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afegostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169105899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afegostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afegostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFEGOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G23AP190YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate (0.25 g, 0.59 mmol) and 10% aqueous potassium hydroxide were refluxed for 3h. The reaction mixture was evaporated to dryness in vacuo and purified on a silica gel column (Eluent: isopropyl alkohol /26% ammonium hydroxide (3/1)) to give 5-hydroxymethyl-3,4-piperidinediol as an oil (Yield: 56 mg, 65%).
Name
tert-Butyl 3-((1R,2S,5R)-2-isopropyl-5-methyl-1-cyclohexyloxy)acetoxymethyl-4,5-epoxypiperidine-1-carboxylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Afegostat
Reactant of Route 2
Afegostat
Reactant of Route 3
Afegostat
Reactant of Route 4
Afegostat
Reactant of Route 5
Afegostat
Reactant of Route 6
Afegostat

Citations

For This Compound
71
Citations
K DE LA ROSA, CK MULLIGAN, C FRIAS… - 1996 - researchgate.net
… The glucocerebrosidase pharmacological chaperone afegostat-tartrate (AT2101) partially improves motor and olfactory function and alters the size of alpha-synuclein inclusions in mice …
Number of citations: 2 www.researchgate.net
F Richter, SM Fleming, M Watson, V Lemesre… - …, 2014 - Springer
… whether increasing the stability, trafficking, and activity of wild-type GCase could be beneficial in synucleinopathies by administering the pharmacological chaperone AT2101 (afegostat-…
Number of citations: 99 link.springer.com
L Kui, Y Jiao, H Jiang, G Wang, Z Li… - CNS Neuroscience & …, 2023 - Wiley Online Library
Aim As the main type of stroke, the incidence of cerebral venous thrombosis (CVT) has been rising. However, the comprehensive mechanisms behind it remain unclear. Thus, the multi‐…
Number of citations: 3 onlinelibrary.wiley.com
D Matern, J Lacey, K Sanders, M Magera… - Abstracts/Molecular …, 2010 - academia.edu
Background: AT 2101 (afegostat tartrate) is an orally administered small molecule pharmacological chaperone designed to selectively bind and stabilize glucocerebrosidase (GCase), …
Number of citations: 4 www.academia.edu
D Jones - Nature Reviews Drug Discovery, 2010 - go.gale.com
… as AT-2220) for Pompe's disease and afegostat (also known as AT-2101) for Gaucher's disease. Duvoglustat and afegostat have been studied preclinically in combination with more …
Number of citations: 12 go.gale.com
D Jones - NATuRe RevIeWS| Drug Discovery, 2010 - nature.com
… as AT-2220) for Pompe's disease and afegostat (also known as AT-2101) for Gaucher's disease. Duvoglustat and afegostat have been studied preclinically in combination with more …
Number of citations: 1 www.nature.com
D Selwood - Chemical Biology, 2012 - Wiley Online Library
In this section, we take on a diverse group of diseases, including those related to mental health, metabolism, and protein trafficking and misfolding, and show how chemical biology has …
Number of citations: 2 onlinelibrary.wiley.com
SA Schneider, RN Alcalay - Journal of neurology, 2020 - Springer
… Early glucocerebrosidase chaperones that underwent clinical trials for Gaucher disease included isofagomine (afegostat‐tartrate, AT2101). This treatment did not lead to significant …
Number of citations: 76 link.springer.com
O Motabar, W Huang, JJ Marugan… - Probe reports from the …, 2010 - academia.edu
… 21 , currently in clinical trials, and isofagomine (Afegostat 22 ), whose development was recently halted during phase II testing. Because iminosugar inhibitors work by mimicking the …
Number of citations: 1 www.academia.edu
O Motabar, W Huang, JJ Marugan… - Probe reports from …, 2011 - ncbi.nlm.nih.gov
… For GC, two iminosugars have been clinical evaluated: Genz-11263821, currently in clinical trials, and isofagomine (Afegostat22), whose development was recently halted during phase …
Number of citations: 3 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.